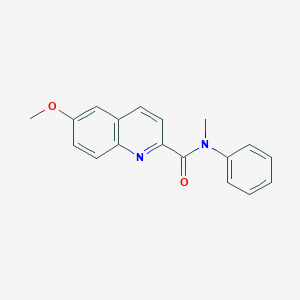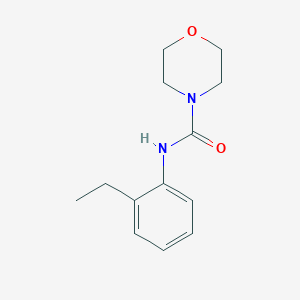![molecular formula C21H23N3O3 B7540499 [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Furthermore, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to interact with specific proteins in the brain, which may contribute to its potential therapeutic effects against neurodegenerative diseases.
Biochemical and Physiological Effects:
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to modulate the activity of certain neurotransmitters in the brain, which may be involved in its potential therapeutic effects against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in laboratory experiments is its high yield synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, one of the limitations of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. One potential direction is the investigation of its potential therapeutic effects against other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine and its potential toxicity. Finally, the development of novel derivatives of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine may lead to the discovery of more potent and selective compounds for use in various applications.
Méthodes De Synthèse
The synthesis of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine involves the reaction of 4-benzoylpiperidine-1-carbonyl chloride with phenylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with urea and a catalyst such as palladium on carbon to obtain [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. This method has been widely used in the laboratory to produce [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in high yields.
Applications De Recherche Scientifique
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been investigated for its potential use as a scaffold for the design of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(4-benzoylpiperidine-1-carbonyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-21(27)23-14-15-6-8-18(9-7-15)20(26)24-12-10-17(11-13-24)19(25)16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H3,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVGNJMXVBNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)


![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
